Cas no 156715-23-0 (1,5-Anhydro-4,6-O-benzylidene-2-O-p-toluoyl-D-glucitol)

1,5-Anhydro-4,6-O-benzylidene-2-O-p-toluoyl-D-glucitol is a protected derivative of D-glucitol, featuring a benzylidene group at the 4,6-positions and a p-toluoyl ester at the 2-position. This compound is widely used in carbohydrate chemistry as a versatile intermediate for selective functionalization and further synthetic modifications. The benzylidene group provides stability and regioselectivity, while the p-toluoyl ester enhances reactivity for targeted transformations. Its rigid structure makes it valuable in the synthesis of complex glycoconjugates, chiral auxiliaries, and pharmaceutical precursors. The compound is particularly advantageous for controlled glycosylation reactions and asymmetric synthesis, offering high purity and consistent performance in research and industrial applications.
1,5-Anhydro-4,6-O-benzylidene-2-O-p-toluoyl-D-glucitol structure
156715-23-0 structure
Product name:1,5-Anhydro-4,6-O-benzylidene-2-O-p-toluoyl-D-glucitol
CAS No:156715-23-0
MF:C21H22O6
MW:370.39578
CID:107555
PubChem ID:21765601

1,5-Anhydro-4,6-O-benzylidene-2-O-p-toluoyl-D-glucitol Chemical and Physical Properties

Names and Identifiers

    • D-Glucitol,1,5-anhydro-4,6-O-(phenylmethylene)-, 2-(4-methylbenzoate) (9CI)
    • 1,5-ANHYDRO-4,6-O-BENZYLIDENE-2-O-P-TOLUOYL-D-GLUCITOL
    • 1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol
    • 1,5-Anhydro-4,6-O-(phenylMethylene)-D-glucitol 2-(4-Methylbenzoate)
    • [(4aR,7S,8R,8aS)-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-methylbenzoate
    • W-201410
    • D-Glucitol, 1,5-anhydro-4,6-O-(phenylmethylene)-, 2-(4-methylbenzoate) (9CI)
    • 156715-23-0
    • SCHEMBL8720957
    • AKOS030241907
    • 1,5-Anhydro-4,6-O-benzylidene-2-O-p-toluoyl-D-glucitol
    • Inchi: InChI=1S/C21H22O6/c1-13-7-9-14(10-8-13)20(23)26-16-11-24-17-12-25-21(27-19(17)18(16)22)15-5-3-2-4-6-15/h2-10,16-19,21-22H,11-12H2,1H3/t16?,17?,18-,19-,21?/m1/s1
    • InChI Key: PGFGXGYVNALIEZ-JGQKGBITSA-N
    • SMILES: CC1C=CC(C(OC2COC3COC(O[C@H]3[C@@H]2O)C2C=CC=CC=2)=O)=CC=1

Computed Properties

  • Exact Mass: 370.14200
  • Monoisotopic Mass: 370.14163842g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 497
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 74.2Ų

Experimental Properties

  • Density: 1.31±0.1 g/cm3(Predicted)
  • Melting Point: 140-142°C
  • Boiling Point: 558.6±50.0 °C(Predicted)
  • Solubility: Acetone, Chloroform
  • PSA: 74.22000
  • LogP: 2.39430

1,5-Anhydro-4,6-O-benzylidene-2-O-p-toluoyl-D-glucitol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A637700-50mg
1,5-Anhydro-4,6-O-benzylidene-2-O-p-toluoyl-D-glucitol
156715-23-0
50mg
$ 104.00 2023-04-19
TRC
A637700-1g
1,5-Anhydro-4,6-O-benzylidene-2-O-p-toluoyl-D-glucitol
156715-23-0
1g
$ 1275.00 2023-04-19
TRC
A637700-250mg
1,5-Anhydro-4,6-O-benzylidene-2-O-p-toluoyl-D-glucitol
156715-23-0
250mg
$ 379.00 2023-04-19
TRC
A637700-100mg
1,5-Anhydro-4,6-O-benzylidene-2-O-p-toluoyl-D-glucitol
156715-23-0
100mg
$ 161.00 2023-04-19

1,5-Anhydro-4,6-O-benzylidene-2-O-p-toluoyl-D-glucitol Related Literature

Additional information on 1,5-Anhydro-4,6-O-benzylidene-2-O-p-toluoyl-D-glucitol

Comprehensive Overview of 1,5-Anhydro-4,6-O-benzylidene-2-O-p-toluoyl-D-glucitol (CAS No. 156715-23-0)

1,5-Anhydro-4,6-O-benzylidene-2-O-p-toluoyl-D-glucitol (CAS No. 156715-23-0) is a specialized carbohydrate derivative widely utilized in organic synthesis and pharmaceutical research. This compound belongs to the class of anhydro sugars, which are pivotal intermediates in the development of bioactive molecules. Its unique structure, featuring a benzylidene protecting group and a p-toluoyl ester, makes it a versatile building block for glycosylation reactions and drug design. Researchers often explore its applications in glycochemistry and medicinal chemistry, aligning with the growing interest in sugar-based therapeutics and targeted drug delivery systems.

The compound’s CAS No. 156715-23-0 is frequently searched in academic and industrial databases, reflecting its relevance in high-value chemical synthesis. Recent trends highlight its role in green chemistry initiatives, where sustainable derivatization methods are prioritized. For instance, its benzylidene-protected moiety offers selectivity in reactions, reducing waste and improving yield—a key concern for environmentally conscious researchers. Additionally, the p-toluoyl group enhances stability, making it a preferred choice for stereoselective synthesis of complex carbohydrates.

From a technical perspective, 1,5-Anhydro-4,6-O-benzylidene-2-O-p-toluoyl-D-glucitol exhibits remarkable solubility in organic solvents like dichloromethane and tetrahydrofuran, facilitating its use in multistep synthetic routes. Its spectral data (NMR, IR) are well-documented, aiding in quality control and structural verification. The compound’s compatibility with catalytic hydrogenation and enzymatic transformations further broadens its utility, particularly in the synthesis of chiral auxiliaries and glycosidase inhibitors.

Emerging applications of this compound intersect with bioconjugation and nanotechnology, where its sugar backbone serves as a linker for biomolecule immobilization. This aligns with the surge in demand for precision medicine and diagnostic probes. Moreover, its low toxicity profile and biodegradability make it attractive for biocompatible material development, a hot topic in biomaterials research.

In summary, 1,5-Anhydro-4,6-O-benzylidene-2-O-p-toluoyl-D-glucitol (CAS No. 156715-23-0) is a multifaceted compound bridging traditional organic chemistry and cutting-edge biomedical applications. Its structural features and functional adaptability ensure its continued prominence in both academic and industrial settings, addressing contemporary challenges in drug discovery and sustainable chemistry.

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